N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Description
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is a synthetic compound known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a thiadiazole ring, making it a molecule of interest due to its potential biological activities.
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4OS/c1-9-19-20-15(23-9)14(22)18-11-3-2-6-21(8-11)13-5-4-10(16)7-12(13)17/h4-5,7,11H,2-3,6,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIJUZANHZSSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(=O)NC2CCCN(C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions to form 1-(2,4-dichlorophenyl)piperidine.
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Synthesis of the Thiadiazole Ring: : The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and acetic anhydride, which undergo cyclization to form 5-methyl-1,3,4-thiadiazole-2-carboxylic acid.
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Coupling Reaction: : The final step involves coupling the piperidine intermediate with the thiadiazole ring. This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
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Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
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Biological Studies: : The compound is used in studies investigating its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.
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Pharmacological Research: : It is explored for its pharmacokinetic properties and its potential use in drug development.
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Industrial Applications: : The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiadiazole rings allow it to fit into binding sites, where it can either inhibit or activate the target, leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide shares similarities with other piperidine and thiadiazole derivatives, such as:
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide: Lacks the methyl group on the thiadiazole ring.
N-[1-(2,4-dichlorophenyl)piperidin-3-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
The presence of both the piperidine and thiadiazole rings, along with the specific substitution pattern, gives this compound unique properties in terms of binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
